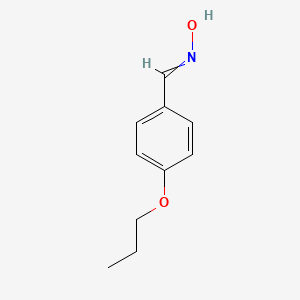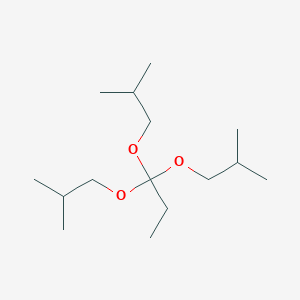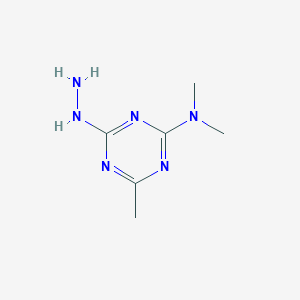![molecular formula C11H15FN2OS B14597084 N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-52-6](/img/structure/B14597084.png)
N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is an organofluorine compound characterized by the presence of a carbon-fluorine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thioureas
Scientific Research Applications
N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylthiourea
- 1-Ethyl-3-(4-fluorophenyl)thiourea
- N-{1-(4-Fluorophenyl)-2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}-2-[5-(4-fluorophenyl)-2-tetrazolidinyl]-N-(2-hydroxyethyl)acetamide
Uniqueness
N-[1-(4-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydroxyethyl group
Properties
CAS No. |
61290-52-6 |
|---|---|
Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-6-7-15)9-2-4-10(12)5-3-9/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
InChI Key |
OIIJPUJTMINJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)



![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
stannane](/img/structure/B14597048.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)

